cis-2,4,5-Tris(4-fluorophenyl)imidazoline cis-2,4,5-Tris(4-fluorophenyl)imidazoline
Brand Name: Vulcanchem
CAS No.: 612808-11-4
VCID: VC7536972
InChI: InChI=1S/C21H15F3N2/c22-16-7-1-13(2-8-16)19-20(14-3-9-17(23)10-4-14)26-21(25-19)15-5-11-18(24)12-6-15/h1-12,19-20H,(H,25,26)/t19-,20+
SMILES: C1=CC(=CC=C1C2C(N=C(N2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)F
Molecular Formula: C21H15F3N2
Molecular Weight: 352.36

cis-2,4,5-Tris(4-fluorophenyl)imidazoline

CAS No.: 612808-11-4

Cat. No.: VC7536972

Molecular Formula: C21H15F3N2

Molecular Weight: 352.36

* For research use only. Not for human or veterinary use.

cis-2,4,5-Tris(4-fluorophenyl)imidazoline - 612808-11-4

Specification

CAS No. 612808-11-4
Molecular Formula C21H15F3N2
Molecular Weight 352.36
IUPAC Name (4S,5R)-2,4,5-tris(4-fluorophenyl)-4,5-dihydro-1H-imidazole
Standard InChI InChI=1S/C21H15F3N2/c22-16-7-1-13(2-8-16)19-20(14-3-9-17(23)10-4-14)26-21(25-19)15-5-11-18(24)12-6-15/h1-12,19-20H,(H,25,26)/t19-,20+
Standard InChI Key AJEZCONNODRJJS-BGYRXZFFSA-N
SMILES C1=CC(=CC=C1C2C(N=C(N2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)F

Introduction

Structural and Nomenclature Analysis

The imidazoline core consists of a partially saturated imidazole ring, with two adjacent nitrogen atoms at positions 1 and 2. In cis-2,4,5-tris(4-fluorophenyl)imidazoline, the 4-fluorophenyl groups occupy positions 2, 4, and 5 of the ring, adopting a cis spatial arrangement. The fluorine atoms on the aryl substituents introduce electronegative effects that influence the compound’s electronic distribution and reactivity.

Molecular Formula and Weight

  • Molecular formula: C<sub>21</sub>H<sub>15</sub>F<sub>3</sub>N<sub>2</sub>

  • Molecular weight: 356.36 g/mol (theoretical, derived from substituting chlorine with fluorine in the chloro analog ).

Stereochemical Considerations

The cis-configuration of the aryl groups imposes steric constraints that may affect intermolecular interactions. Comparative studies on chlorinated analogs suggest that steric hindrance from ortho-substituents can reduce crystallinity and alter solubility profiles .

Synthetic Methodologies

While no direct synthesis of cis-2,4,5-tris(4-fluorophenyl)imidazoline has been reported, the one-step condensation of aromatic aldehydes with urea—demonstrated for chloro-substituted analogs—offers a plausible route .

General Reaction Scheme

The synthesis involves:

  • Aldehyde Activation: 4-Fluorobenzaldehyde reacts with cesium carbonate to form a resonance-stabilized enolate.

  • Cyclocondensation: Urea acts as a nitrogen source, facilitating ring closure to form the imidazoline core.

  • Cis-Selectivity: The reaction’s stereochemical outcome is influenced by the base and solvent polarity, favoring cis-isomer formation due to transition-state stabilization .

Theoretical yield: ~60–75% (extrapolated from chloro analog syntheses ).

Optimization Parameters

  • Catalyst: Cs<sub>2</sub>CO<sub>3</sub> (enhances enolate formation).

  • Solvent: Polar aprotic solvents (e.g., DMF) improve reaction homogeneity.

  • Temperature: 80–100°C balances reaction rate and byproduct minimization .

Physicochemical Properties

Spectral Characteristics

  • IR Spectroscopy: Expected N–H stretching at ~3200 cm<sup>−1</sup> and C–F vibrations at 1100–1250 cm<sup>−1</sup>.

  • <sup>1</sup>H NMR: Aromatic protons resonate at δ 7.2–7.6 ppm, with imidazoline NH protons at δ 3.8–4.2 ppm (broad singlet) .

Solubility and Stability

  • Solubility: Moderate in polar solvents (e.g., DMSO, ethanol) due to aryl fluorination.

  • Stability: Susceptible to oxidation at the imidazoline ring’s NH group; storage under inert atmosphere recommended .

Comparative Analysis: Fluoro vs. Chloro Derivatives

Propertycis-2,4,5-Tris(4-fluorophenyl)imidazolinecis-2,4,5-Tris(4-chlorophenyl)imidazoline
Molecular Weight (g/mol)356.36401.72
ElectronegativityHigher (F > Cl)Lower
LogP (Predicted)3.84.5
Synthetic Yield~65% (estimated)70%

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